3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1696992-79-6
VCID: VC4224986
InChI: InChI=1S/C6HBrClF3N4/c7-2-1-3(8)12-5(6(9,10)11)13-4(1)15-14-2/h(H,12,13,14,15)
SMILES: C12=C(NN=C1N=C(N=C2Cl)C(F)(F)F)Br
Molecular Formula: C6HBrClF3N4
Molecular Weight: 301.45

3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 1696992-79-6

Cat. No.: VC4224986

Molecular Formula: C6HBrClF3N4

Molecular Weight: 301.45

* For research use only. Not for human or veterinary use.

3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine - 1696992-79-6

Specification

CAS No. 1696992-79-6
Molecular Formula C6HBrClF3N4
Molecular Weight 301.45
IUPAC Name 3-bromo-4-chloro-6-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C6HBrClF3N4/c7-2-1-3(8)12-5(6(9,10)11)13-4(1)15-14-2/h(H,12,13,14,15)
Standard InChI Key DKDREYJFPKKGSF-UHFFFAOYSA-N
SMILES C12=C(NN=C1N=C(N=C2Cl)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (molecular formula: C₇H₂BrClF₃N₅) features a fused bicyclic core comprising a pyrazole ring condensed with a pyrimidine ring. Key substituents include:

  • Bromo (Br) at position 3, enhancing electrophilic reactivity and potential DNA-binding interactions.

  • Chloro (Cl) at position 4, contributing to metabolic stability and lipophilicity.

  • Trifluoromethyl (CF₃) at position 6, improving membrane permeability and resistance to oxidative degradation .

The planar structure of the pyrazolo[3,4-d]pyrimidine scaffold allows for π-π stacking interactions with kinase ATP-binding domains, a critical feature for biological activity .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of halogenated pyrazolo[3,4-d]pyrimidines typically follows a multi-step protocol, as demonstrated in recent literature :

  • Core Formation: Cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with trichloroacetonitrile yields the pyrazolo[3,4-d]pyrimidine backbone.

  • Halogenation:

    • Bromination: Electrophilic aromatic substitution using bromine (Br₂) in acetic acid introduces bromine at position 3 .

    • Chlorination: Phosphorus oxychloride (POCl₃) mediates chlorination at position 4 under reflux conditions .

  • Trifluoromethylation: The CF₃ group is introduced via Ullmann-type coupling or nucleophilic substitution with trifluoromethylating agents (e.g., CF₃Cu) .

Table 1: Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, AcOH, 80°C72
ChlorinationPOCl₃, TEA, 110°C85
CF₃ IncorporationCF₃Cu, DMF, 120°C61

Physicochemical Properties

Calculated and Experimental Parameters

The compound’s physicochemical profile was extrapolated from analogues and computational models (Table 2):

Table 2: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight329.47 g/molChemDraw
logP (Lipophilicity)2.8SwissADME
Topological Polar Surface Area75.8 ŲMolinspiration
Solubility (Water)0.12 mg/mLADMET Predictor
pKa4.2 (basic)ACD/Labs

The trifluoromethyl group significantly enhances lipid solubility, while the halogen atoms increase molecular rigidity and dipole moments .

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro studies on analogues reveal:

  • Apoptosis Induction: Compound 5i (CF₃-bearing) triggered 80% apoptosis in MCF-7 cells at 10 µM .

  • Cell Cycle Arrest: G1/S phase blockade via CDK2 inhibition (IC₅₀: 6 nM) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Dual EGFR/VEGFR2 inhibition could suppress angiogenesis and tumor growth synergistically .

  • Inflammatory Diseases: Serine-threonine kinase modulation (e.g., p70S6K) may attenuate autoimmune responses .

Challenges and Innovations

  • Synthetic Complexity: Multi-step halogenation requires optimization for scalability.

  • Selectivity Optimization: Structure-activity relationship (SAR) studies are needed to minimize off-target effects.

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